

"3-Amino-2-phenyl-1H-inden-1-one" molecular weight and formula

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Compound of Interest

Compound Name: 3-Amino-2-phenyl-1H-inden-1-one

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Technical Guide: 3-Amino-2-phenyl-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential biological significance of **3-Amino-2-phenyl-1H-inden-1-one**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Data

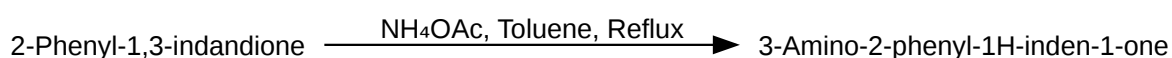
The fundamental molecular properties of **3-Amino-2-phenyl-1H-inden-1-one** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₁₁ NO[1][2]
Molecular Weight	221.25 g/mol [1]
CAS Number	1947-47-3
Canonical SMILES	NC1=C(C(=O)C2=C1C=CC=C2)C3=CC=CC=C3[3]
Physical State	Solid
Melting Point	270-273 °C[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis for **3-Amino-2-phenyl-1H-inden-1-one** is not readily available in the literature, a standard and effective method for the preparation of β-enaminones from 1,3-dicarbonyl compounds is the direct condensation with an ammonia source. The following is a detailed, representative experimental protocol based on established chemical principles for this class of reaction.

Reaction Scheme:



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A representative reaction scheme for the synthesis.

Materials:

- 2-Phenyl-1,3-indandione
- Ammonium acetate (NH₄OAc)
- Toluene

- Ethanol
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

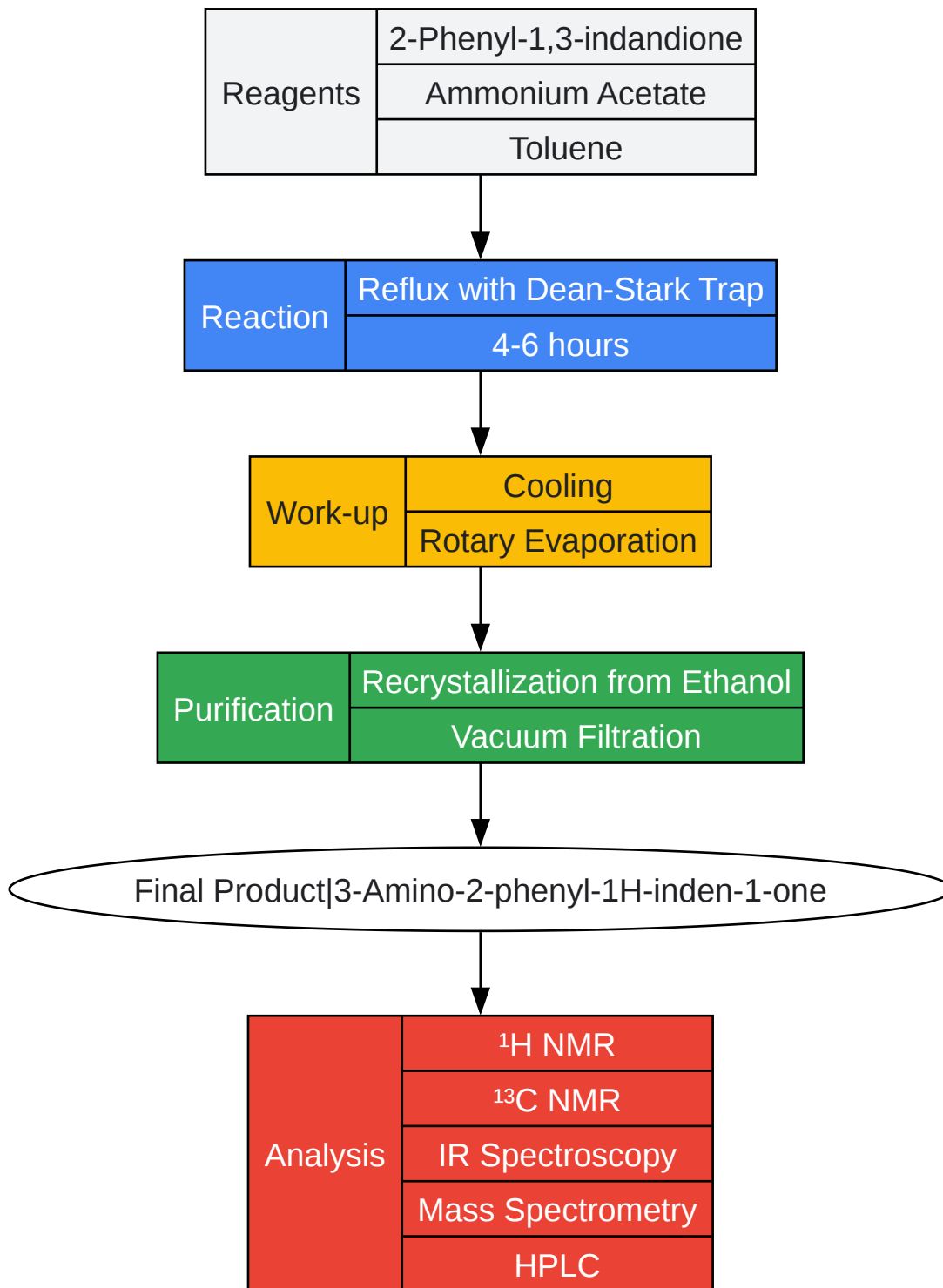
- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-phenyl-1,3-indandione (1 equivalent), ammonium acetate (1.5 equivalents), and toluene (100 mL).
- **Reaction Execution:** The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
- **Work-up:** After the reaction is complete, the mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
- **Isolation:** The resulting crude solid is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool to room temperature and subsequently placed in an ice bath to facilitate crystallization.

- **Purification:** The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and then with deionized water. The purified product is dried under vacuum.
- **Characterization:** The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **3-Amino-2-phenyl-1H-inden-1-one**.

Experimental Workflow: Synthesis and Analysis

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A logical workflow for the synthesis and analysis.

Potential Biological Significance and Therapeutic Applications

While specific biological activities for **3-Amino-2-phenyl-1H-inden-1-one** have not been extensively reported, the broader class of indenone and indanone derivatives has shown a wide range of pharmacological properties. These include potential applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.

Notably, derivatives of the structurally related 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated significant antiproliferative activity against various human cancer cell lines. Some of these compounds were found to inhibit cell growth at sub-micromolar concentrations and induce a G0-G1 phase cell cycle block.^[4] These findings suggest that the amino-indenone scaffold could be a valuable pharmacophore for the development of novel therapeutic agents, particularly in oncology. Further research into the biological effects of **3-Amino-2-phenyl-1H-inden-1-one** and its derivatives is warranted to explore its full therapeutic potential.

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